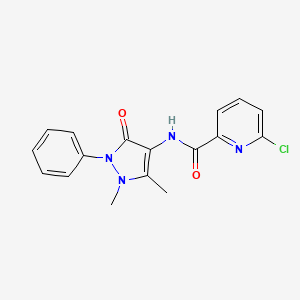

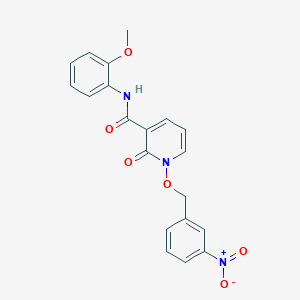

2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Triazole, another five-membered aromatic azole chain, contains two carbon and three nitrogen atoms and is readily capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of imidazole and triazole derivatives involves various synthetic routes . For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Triazole derivatives can be synthesized through a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions of these compounds can be complex and varied, depending on the specific substituents and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives, including our compound of interest, exhibit antibacterial and antimycobacterial properties. Researchers have synthesized related imidazole-containing compounds and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis . These compounds could play a crucial role in combating infectious diseases.

Organic Electronics: N-Type Dopant for C60 Fullerene

Our compound serves as an n-type dopant for C60 fullerene, which is an n-type semiconductor used in organic and printed electronics. Specifically:

- In solution-processed n-channel organic thin film transistors (OTFTs), it acts as an air-stable n-type dopant, contributing to improved device performance .

Molecular Machines and Surface Chemistry

Cationic benzimidazolium iodide salts derived from imidazole-containing moieties have been employed in organic electronics. For instance:

- 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium derivatives, when placed on a gold (Au) surface, exhibit interesting properties relevant to molecular machines and surface chemistry .

Natural Product Synthesis and Drug Development

Imidazole is a fundamental building block in the synthesis of various natural products, including histidine, purine, histamine, and DNA-based structures. Additionally:

- Commercially available drugs containing the 1,3-diazole ring (imidazole) have diverse applications. Examples include antihistaminic agents (clemizole, astemizole), antiulcer drugs (omeprazole, pantoprazole), and antiprotozoal agents (tinidazole, ornidazole) .

Mechanism of Action

Target of action

The targets of 1,2,3-triazoles and azetidines can vary widely depending on their specific structures and functional groups. 1,2,3-Triazoles are known to interact with a variety of biological targets, including enzymes and receptors . Azetidines, on the other hand, are often used in drug design due to their ability to mimic the structure of natural peptides .

Mode of action

The mode of action of these compounds would depend on their specific targets. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from carrying out its normal function .

Biochemical pathways

The affected pathways would also depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway .

Pharmacokinetics

The ADME properties of 1,2,3-triazoles and azetidines can vary widely depending on their specific structures. Many of these compounds are known to be highly stable and resistant to metabolic degradation, which can enhance their bioavailability .

Result of action

The molecular and cellular effects of these compounds would depend on their specific targets and modes of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites .

Action environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,2-dimethyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-16(2,3)15(21)19-9-13(10-19)20-11-14(17-18-20)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSLTYFUXIQJAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CC(C1)N2C=C(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)

![3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-methylphenyl)benzamide](/img/structure/B2637183.png)

![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2637184.png)

![3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride](/img/structure/B2637186.png)

![5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637188.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2637194.png)

![N-Methyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2637196.png)

![6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2637198.png)